molecular formula C15H29N3O2 B15510204 Tert-butyl 4-(2-aminocyclohexyl)piperazine-1-carboxylate

Tert-butyl 4-(2-aminocyclohexyl)piperazine-1-carboxylate

Cat. No.: B15510204
M. Wt: 283.41 g/mol
InChI Key: CTIHUAFFLVLLSJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminocyclohexyl)piperazine-1-carboxylate (CAS: 2648684-10-8) is a piperazine derivative featuring a trans-2-aminocyclohexyl substituent at the 4-position of the piperazine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. Its stereochemistry (trans-configuration) and cyclohexylamine moiety influence its physicochemical properties and biological interactions .

Properties

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl 4-(2-aminocyclohexyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h12-13H,4-11,16H2,1-3H3

InChI Key

CTIHUAFFLVLLSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCCC2N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The tert-butyl piperazine-1-carboxylate scaffold is common among analogs, but substituents at the 4-position vary significantly, leading to differences in molecular weight, polarity, and steric effects.

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features
Target Compound trans-2-aminocyclohexyl C15H29N3O2 283.42 g/mol Rigid cyclohexane ring; primary amine
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-amino-5-fluorobenzyl C17H24FN3O2 333.40 g/mol Aromatic ring with electron-withdrawing F
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-amino-2-cyanophenyl C16H22N4O2 302.38 g/mol Nitrile group; planar aromatic system
tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate Imidazothiazole-linked benzyl C23H28N6O2S 452.57 g/mol Heterocyclic extension; increased lipophilicity

Key Observations :

  • Fluorine and nitrile substituents in analogs increase polarity, affecting solubility and metabolic stability.
  • Extended heterocyclic systems (e.g., imidazothiazole in ) elevate molecular weight and lipophilicity, influencing bioavailability.

Reactivity Trends :

  • Steric hindrance from the cyclohexyl group in the target compound may slow reaction kinetics compared to planar aromatic analogs .
  • Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura in ) are effective for introducing aryl/heteroaryl substituents.

Physicochemical and Crystallographic Properties

  • Solubility : The target compound’s cyclohexylamine group reduces water solubility compared to polar analogs (e.g., nitrile-containing ).
  • Crystal Packing : Piperazine rings in analogs adopt chair conformations, while substituents dictate hydrogen bonding. For example:
    • The compound in forms supramolecular tapes via N–H⋯O/N interactions, whereas the target compound’s amine group may participate in stronger hydrogen bonds.
    • Steric bulk in the target compound could limit π-π stacking observed in aromatic derivatives .

Structure-Activity Relationship (SAR) :

  • Primary amines (target compound) may enhance interactions with acidic residues in enzymatic active sites.
  • Electron-withdrawing groups (e.g., F in ) improve metabolic stability but may reduce membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing tert-butyl 4-(2-aminocyclohexyl)piperazine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via reductive amination, leveraging NaHB(OAc)₃ as a reducing agent in dichloromethane (DCM) with acetic acid (HOAc) as a catalyst. This method, adapted from analogous piperazine derivatives, ensures high stereoselectivity for the 2-aminocyclohexyl group . Key parameters include maintaining an inert atmosphere to prevent oxidation and optimizing reaction time (typically 12-24 hours) for maximal yield. Post-synthesis purification via flash chromatography (e.g., 5–20% EtOAc in CH₂Cl₂) ensures high purity .

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

  • Methodological Answer :

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving the tert-butyl and piperazine moieties .
  • NMR spectroscopy : ¹H/¹³C NMR identifies characteristic signals, such as the tert-butyl singlet at ~1.4 ppm and piperazine ring protons at 2.5–3.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 324.24 for C₁₆H₂₉N₃O₂) .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Methodological Answer : Automated flash column chromatography with gradients of ethyl acetate in dichloromethane (5–20% v/v) is effective. For enantiomeric mixtures, chiral stationary phases (e.g., Chiralpak® AD-H) in HPLC can resolve stereoisomers . Recrystallization using ethanol/water mixtures further enhances purity .

Advanced Research Questions

Q. How can enantiomeric separation of the 2-aminocyclohexyl group be achieved, and how does stereochemistry impact biological activity?

  • Methodological Answer : Chiral resolution via enzymatic kinetic resolution or chiral HPLC (e.g., using cellulose-based columns) separates enantiomers. Stereochemistry significantly affects receptor binding; for example, (R)-configured analogs show higher affinity for serotonin receptors than (S)-isomers . Molecular docking studies (e.g., AutoDock Vina) can predict stereospecific interactions with targets like G-protein-coupled receptors .

Q. What strategies address synthetic challenges such as low yields in the final coupling step?

  • Methodological Answer : Low yields often arise from steric hindrance at the piperazine nitrogen. Strategies include:

  • Using bulky bases (e.g., DIPEA) to deprotonate the amine during coupling .
  • Microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Introducing protecting groups (e.g., Boc) on the cyclohexylamine to prevent side reactions .

Q. How do structural modifications (e.g., substituents on the cyclohexyl group) influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Introducing electron-withdrawing groups (e.g., -NO₂) increases logP, enhancing blood-brain barrier penetration .
  • Metabolic stability : Fluorination at the cyclohexyl ring reduces CYP450-mediated oxidation, as shown in comparative studies with fluorinated analogs .
  • Bioavailability : PEGylation of the amine group improves aqueous solubility without compromising receptor affinity .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Standardized protocols include:

  • Dose-response curves (IC₅₀/EC₅₀) across multiple cell models (e.g., HEK293 vs. CHO-K1) .
  • Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .
  • Meta-analysis of published data to identify confounding variables (e.g., solvent effects in in vitro assays) .

Data Contradiction Analysis

  • Synthetic Yield Variability : Yields reported in (98%) vs. (70–80%) may stem from differences in reducing agents (NaHB(OAc)₃ vs. LiAlH₄). NaHB(OAc)₃ is milder and preferred for stereosensitive reactions .
  • Biological Activity : Inconsistent receptor binding data ( vs. 19) could reflect assay sensitivity thresholds. Reproducing studies with standardized ligand concentrations (e.g., 10 µM) and controls (e.g., known antagonists) resolves such conflicts .

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